molecular formula C14H26N4O B11782608 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole

1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole

Cat. No.: B11782608
M. Wt: 266.38 g/mol
InChI Key: ZJUVAECUFJMKLV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of organic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a cyclohexyl group and a propoxybutyl chain attached to the tetrazole ring

Preparation Methods

The synthesis of 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclohexyl Group: This step involves the attachment of the cyclohexyl group to the tetrazole ring, often through a substitution reaction.

    Attachment of the Propoxybutyl Chain:

Industrial production methods may involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

1-Cyclohexyl-5-(4-propoxybutyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-Phenyl-5-(4-propoxybutyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole: Similar structure but with a methoxy group instead of a propoxy group.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

1-cyclohexyl-5-(4-propoxybutyl)tetrazole

InChI

InChI=1S/C14H26N4O/c1-2-11-19-12-7-6-10-14-15-16-17-18(14)13-8-4-3-5-9-13/h13H,2-12H2,1H3

InChI Key

ZJUVAECUFJMKLV-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCC1=NN=NN1C2CCCCC2

Origin of Product

United States

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